methanone](/img/structure/B12472809.png)
[4-(3-Methylbenzyl)piperazin-1-yl](pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine-3-carbonyl group and a 3-methylphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
- 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-2-CARBONYL)PIPERAZINE
- 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
- 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERIDINE
Uniqueness: 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the 3-methylphenylmethyl and pyridine-3-carbonyl groups provides distinct chemical properties compared to similar compounds .
特性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-15-4-2-5-16(12-15)14-20-8-10-21(11-9-20)18(22)17-6-3-7-19-13-17/h2-7,12-13H,8-11,14H2,1H3 |
InChIキー |
AAGJYNRCFHTBJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12472728.png)
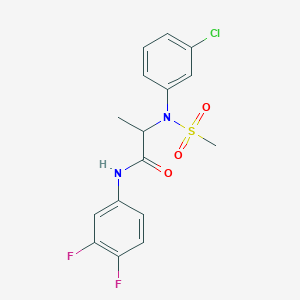
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12472737.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12472749.png)
![N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B12472752.png)
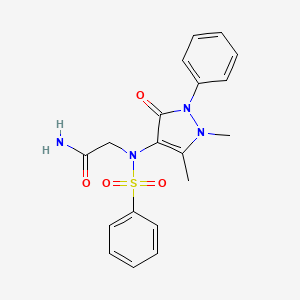
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B12472766.png)
![N-(furan-2-ylmethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472775.png)
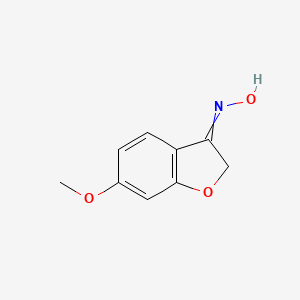
![4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine](/img/structure/B12472794.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12472797.png)
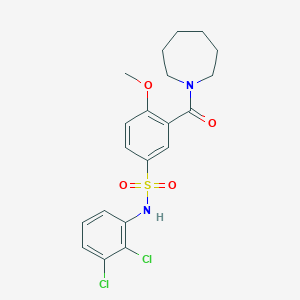
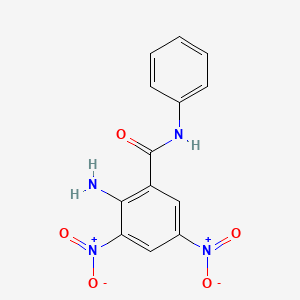
![N-[1-(diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B12472823.png)
